2-(Diethylamino)ethyl 4-{[3-oxo-3-(thiophen-2-yl)propyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(DIETHYLAMINO)ETHYL 4-{[3-OXO-3-(2-THIENYL)PROPYL]AMINO}BENZOATE is a complex organic compound with a unique structure that includes a diethylamino group, a thienyl group, and a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(DIETHYLAMINO)ETHYL 4-{[3-OXO-3-(2-THIENYL)PROPYL]AMINO}BENZOATE typically involves multiple steps. One common method includes the reaction of 2-(diethylamino)ethylamine with 4-aminobenzoic acid to form an intermediate, which is then reacted with 3-oxo-3-(2-thienyl)propionic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as column chromatography and recrystallization is common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-(DIETHYLAMINO)ETHYL 4-{[3-OXO-3-(2-THIENYL)PROPYL]AMINO}BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoate moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates or thienyl derivatives.
Scientific Research Applications
2-(DIETHYLAMINO)ETHYL 4-{[3-OXO-3-(2-THIENYL)PROPYL]AMINO}BENZOATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(DIETHYLAMINO)ETHYL 4-{[3-OXO-3-(2-THIENYL)PROPYL]AMINO}BENZOATE involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the thienyl and benzoate moieties may participate in binding to enzymes or other proteins. The compound’s effects are mediated through pathways involving receptor activation or inhibition, leading to downstream biological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(DIETHYLAMINO)ETHYL 4-{[(4-HYDROXY-2-OXO-1,2-DIHYDRO-3-QUINOLINYL)CARBONYL]AMINO}BENZOATE
- ETHYL (2-{[(1-ETHYL-4-HYDROXY-2-OXO-1,2-DIHYDRO-3-QUINOLINYL)CARBONYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE
Uniqueness
2-(DIETHYLAMINO)ETHYL 4-{[3-OXO-3-(2-THIENYL)PROPYL]AMINO}BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H26N2O3S |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 4-[(3-oxo-3-thiophen-2-ylpropyl)amino]benzoate |
InChI |
InChI=1S/C20H26N2O3S/c1-3-22(4-2)13-14-25-20(24)16-7-9-17(10-8-16)21-12-11-18(23)19-6-5-15-26-19/h5-10,15,21H,3-4,11-14H2,1-2H3 |
InChI Key |
PEYUEKFTUSCKLE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)NCCC(=O)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.